Telinavir

Description

Contextualization of Telinavir as an Investigational Compound

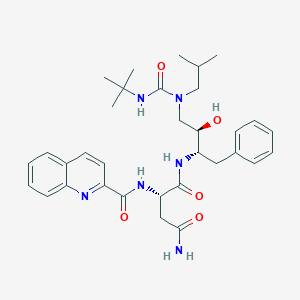

This compound (PubChem CID: 382974) is an investigational compound with a molecular formula of C33H44N6O5 and a molecular weight of approximately 604.7 g/mol . rsc.orguni-muenster.demedchemexpress.comdntb.gov.ua It was initially developed and studied as a potential therapeutic agent for Human Immunodeficiency Virus (HIV) infections. rsc.orguni-muenster.deresearchgate.netresearchgate.netscienceopen.com Its development progressed to Phase I/II clinical trials, indicating initial promise and safety profiles that allowed for human studies. uni-muenster.de However, despite being well-tolerated in these trials, this compound did not demonstrate the desired antiviral activity, leading to the discontinuation of its further development for HIV treatment. uni-muenster.de

More recently, this compound has garnered renewed academic interest within the context of drug repurposing efforts, particularly in response to emerging viral threats such as SARS-CoV-2, the virus responsible for COVID-19. medchemexpress.comnih.govnih.govplos.orgopenaccessjournals.comnih.gov This renewed focus involves computational approaches, including virtual screening, molecular docking, and molecular dynamics simulations, to identify existing compounds that could potentially inhibit key viral targets. medchemexpress.comnih.govnih.govplos.orgopenaccessjournals.comnih.gov

Overview of Primary Research Applications

This compound's primary research applications have centered on its role as a protease inhibitor, a class of antiviral compounds designed to block the activity of viral proteases essential for viral replication.

HIV Protease Inhibition As an anti-HIV aspartyl protease inhibitor, this compound was designed to interfere with the HIV life cycle. uni-muenster.deresearchgate.net HIV protease is a crucial enzyme that cleaves newly synthesized viral polyproteins into functional proteins required for the assembly of infectious virions. medchemexpress.com By inhibiting this cleavage, this compound aimed to prevent the maturation of the virus, thereby blocking its ability to infect new cells. medchemexpress.com Early research characterized this compound (SC-52151) as a potent and selective inhibitor of HIV protease. researchgate.netmedchemexpress.commedchemexpress.com Despite its potent in vitro activity against lymphotropic, monocytotropic strains, and field isolates of HIV type 1 (HIV-1), HIV-2, and simian immunodeficiency virus, its lack of in vivo antiviral efficacy in clinical trials led to the cessation of its development for HIV. uni-muenster.demedchemexpress.com

SARS-CoV-2 Main Protease (Mpro) Inhibition (Computational Studies) In the wake of the COVID-19 pandemic, academic research has explored the potential of existing drugs, including this compound, to inhibit SARS-CoV-2. Virtual drug repurposing studies have identified this compound as a potential inhibitor of the SARS-CoV-2 Main Protease (Mpro), also known as 3CL hydrolase. uni-muenster.deresearchgate.netresearchgate.netmedchemexpress.comnih.govnih.govplos.orgnih.govnih.gov Mpro is a critical enzyme for the replication and transcription of coronaviruses, making it an attractive target for antiviral drug development. medchemexpress.complos.org

These computational studies typically involve:

Virtual Screening: Rapidly evaluating large databases of compounds for their potential to bind to a target protein. uni-muenster.deresearchgate.netnih.gov

Molecular Docking: Predicting the preferred orientation of one molecule (ligand, e.g., this compound) to another (protein, e.g., Mpro) to form a stable complex, and estimating the binding affinity. uni-muenster.deresearchgate.netplos.orgnih.gov

Molecular Dynamics (MD) Simulations: Simulating the physical movements of atoms and molecules over time to understand the stability of the protein-ligand complex and refine binding energy calculations. uni-muenster.deresearchgate.netplos.orgnih.gov

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) Calculations: A method used to calculate the binding free energy of a ligand to a protein, providing a more accurate estimation of binding affinity. uni-muenster.deresearchgate.netplos.orgnih.gov

This compound has been consistently listed among "hit" compounds identified as potential SARS-CoV-2 Mpro inhibitors based on these numerical calculations, including significant MM/GBSA scores. uni-muenster.deresearchgate.netresearchgate.netnih.govnih.gov While specific numerical binding energy values for this compound itself in these studies are not consistently reported in the publicly available snippets, its repeated identification highlights its theoretical potential to interact with the SARS-CoV-2 Mpro active site. uni-muenster.deresearchgate.netresearchgate.netnih.govnih.gov For context, various studies have reported binding energies for other compounds against SARS-CoV-2 Mpro, with promising inhibitors often showing highly negative free binding energies (e.g., -8.0 kcal/mol or lower) or significant MM/GBSA scores. rsc.orgscienceopen.comnih.govplos.orgmdpi.com

Significance within Antiviral Compound Research

This compound's journey in academic research underscores several significant aspects of antiviral compound development. Initially, it represented an important endeavor in the early pursuit of HIV protease inhibitors, contributing to the understanding of this crucial viral target and the challenges associated with translating in vitro potency to in vivo efficacy. uni-muenster.deopenaccessjournals.com

Its re-evaluation in the context of SARS-CoV-2 highlights the growing importance of drug repurposing as a rapid and cost-effective strategy for identifying potential treatments for emerging infectious diseases. medchemexpress.comnih.govnih.govplos.orgnih.gov The computational methodologies employed, such as molecular docking and molecular dynamics simulations, are now indispensable tools in modern antiviral drug discovery, enabling researchers to predict and prioritize compounds for further experimental validation. rsc.orgplos.org this compound's continued presence in these in silico hit lists, despite its earlier clinical outcome for HIV, signifies the ongoing academic interest in exploring its potential against different viral targets and its contribution to the broader landscape of antiviral research.

This compound Chemical Properties

| Property | Value |

| Molecular Formula | C33H44N6O5 |

| Molecular Weight | 604.7 g/mol |

| PubChem CID | 382974 |

| Classification | Asparagine derivative, HIV Protease Inhibitor |

Properties

IUPAC Name |

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44)/t26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILOOGIOHVCEKS-HZFUHODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143224-34-4 | |

| Record name | Telinavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143224344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TELINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZF55EH3CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

(Basic) What structural features of Telinavir underpin its protease inhibitory activity?

This compound’s efficacy as a protease inhibitor arises from its molecular architecture. Key features include a peptidomimetic backbone that mimics natural protease substrates, enabling competitive binding to the active site. Functional groups such as hydroxyl moieties and aromatic rings facilitate hydrogen bonding and π-π stacking interactions with residues like Phe140 and His41 in viral proteases . Structural validation via X-ray crystallography or NMR spectroscopy is critical to confirm binding conformations.

(Advanced) How do molecular docking studies resolve discrepancies in this compound’s binding affinity across HIV and SARS-CoV-2 proteases?

Docking studies reveal this compound’s variable Glide scores: -15.11 for SARS-CoV-2 main protease (Mpro) versus lower affinity for HIV protease. This discrepancy may stem from differences in active-site residues (e.g., SARS-CoV-2 Mpro’s catalytic dyad Cys145-His41 vs. HIV’s Asp25-Tyr26). Advanced computational strategies, such as molecular dynamics (MD) simulations to assess binding stability, and free-energy perturbation (FEP) calculations, can quantify energy contributions of specific interactions (e.g., water-mediated H-bonds with Asn142 in SARS-CoV-2) .

(Basic) What experimental models are validated for assessing this compound’s antiviral efficacy?

Standard models include:

- In vitro enzymatic assays : Measure IC₅₀ values against recombinant HIV-1 protease or SARS-CoV-2 Mpro.

- Cell-based assays : Use pseudotyped viruses (e.g., HIV-1 luciferase reporter systems) or live-virus inhibition in Vero E6 cells for SARS-CoV-2 .

- Animal models : Transgenic mice expressing human ACE2 for SARS-CoV-2 or SCID-hu mice for HIV. Ensure dose-response curves and cytotoxicity controls are included .

(Advanced) How can researchers address contradictions in this compound’s inhibitory data across viral strains?

Contradictions (e.g., high efficacy in SARS-CoV-2 vs. limited activity in MERS-CoV) require comparative structural biology and mutational analysis. For example:

- Site-directed mutagenesis : Replace key residues (e.g., Phe140 in SARS-CoV-2 Mpro) to test binding dependency.

- Cross-viral protease assays : Test this compound against conserved catalytic sites (e.g., chymotrypsin-like proteases).

- Meta-analysis : Pool data from multiple docking studies to identify consensus binding motifs .

(Basic) What purification methodologies are recommended for this compound synthesized in laboratory settings?

Lab-scale synthesis typically employs:

- Chromatography : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients.

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals.

- Spectroscopic validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm identity and purity .

(Advanced) What computational strategies validate this compound’s potential as a broad-spectrum antiviral agent?

Leverage multi-target docking (e.g., against flaviviral NS3 proteases or coronavirus papain-like proteases) and pharmacophore modeling to identify shared interaction fingerprints. Combine with machine learning (e.g., random forest models trained on protease-ligand datasets) to predict off-target activity .

(Basic) How should researchers design dose-response experiments for this compound in antiviral assays?

- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀.

- Include positive controls (e.g., lopinavir for HIV, remdesivir for SARS-CoV-2).

- Validate with triplicate technical replicates and statistical tests (ANOVA with post-hoc correction) .

(Advanced) How does this compound’s binding mechanism differ between covalent and non-covalent protease inhibitors?

Unlike covalent inhibitors (e.g., remdesivir triphosphate), this compound acts via non-covalent interactions (hydrogen bonds, π-π stacking). Advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map conformational changes in the protease upon this compound binding, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) .

(Basic) What are the key considerations for optimizing this compound’s bioavailability in preclinical studies?

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations.

- Metabolic stability : Assess hepatic microsomal clearance (e.g., human liver microsomes).

- PK/PD modeling : Calculate AUC/MIC ratios in rodent plasma .

(Advanced) How can researchers integrate this compound’s repurposing data into existing antiviral frameworks?

Conduct systems pharmacology analysis to map this compound’s targets onto viral-host interaction networks (e.g., STRING or KEGG databases). Combine with clinical metadata (e.g., SARS-CoV-2 patient cohorts treated with HIV protease inhibitors) to identify synergistic combinations or resistance markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.